molecular formula C13H8O2 B1604566 1H-Phenalen-1-one, 9-hydroxy- CAS No. 7465-58-9

1H-Phenalen-1-one, 9-hydroxy-

Cat. No.: B1604566
CAS No.: 7465-58-9
M. Wt: 196.20 g/mol
InChI Key: DXBYIIARRIMNFJ-UHFFFAOYSA-N
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Description

1H-Phenalen-1-one, 9-hydroxy-: is an organic compound with the molecular formula C₁₃H₈O₂ . It is a derivative of phenalenone, characterized by a hydroxyl group at the ninth position. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Phenalen-1-one, 9-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 9-hydroxyphenalenone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of 1H-Phenalen-1-one, 9-hydroxy- often involves large-scale oxidation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1H-Phenalen-1-one, 9-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 9-hydroxyphenalenone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of phenalenone derivatives.

    Reduction: Formation of 9-hydroxyphenalenone.

    Substitution: Formation of substituted phenalenone derivatives.

Scientific Research Applications

1H-Phenalen-1-one, 9-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and photostabilizers.

Mechanism of Action

The mechanism of action of 1H-Phenalen-1-one, 9-hydroxy- involves its interaction with molecular targets through its hydroxyl group and aromatic ring. It can participate in hydrogen bonding, π-π interactions, and electron transfer processes. These interactions can affect various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenalenone: Lacks the hydroxyl group at the ninth position.

    9-Methoxyphenalenone: Contains a methoxy group instead of a hydroxyl group.

    1H-Phenalen-1-one, 9-amino-: Contains an amino group at the ninth position.

Uniqueness

1H-Phenalen-1-one, 9-hydroxy- is unique due to its specific hydroxyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

7465-58-9

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxyphenalen-1-one

InChI

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7,14H

InChI Key

DXBYIIARRIMNFJ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)O

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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